3-Bromo-5-methoxy-4-(3-methylbut-2-enoxy)benzamide
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Overview
Description
3-Bromo-5-methoxy-4-(3-methylbut-2-enoxy)benzamide is an organic compound with a complex structure, characterized by the presence of bromine, methoxy, and enoxy functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-4-(3-methylbut-2-enoxy)benzamide typically involves multiple steps, starting from simpler precursor compoundsThe final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-4-(3-methylbut-2-enoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy and enoxy groups can be oxidized under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using suitable reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-Bromo-5-methoxy-4-(3-methylbut-2-enoxy)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-(3-methylbut-2-enoxy)benzamide involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: Shares the bromine and methoxy groups but lacks the enoxy and benzamide functionalities.
5-Bromo-2-methoxy-4-methyl-3-nitropyridine: Contains similar bromine and methoxy groups but differs in the core structure and additional functional groups
Uniqueness
3-Bromo-5-methoxy-4-(3-methylbut-2-enoxy)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
3-bromo-5-methoxy-4-(3-methylbut-2-enoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-8(2)4-5-18-12-10(14)6-9(13(15)16)7-11(12)17-3/h4,6-7H,5H2,1-3H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAIHFQWSGBWPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C=C(C=C1Br)C(=O)N)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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